molecular formula C19H11F5N2O2 B2382676 N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 137640-96-1

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide

Cat. No.: B2382676
CAS No.: 137640-96-1
M. Wt: 394.301
InChI Key: CPXFJAWIGKTLDF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a 2,4-difluorophenyl group at the N-terminus and a 3-(trifluoromethyl)phenoxy substituent at the 6-position of the pyridine ring. This compound shares structural similarities with herbicides such as diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide), a known phenylpyridine herbicide . However, critical differences exist in the positional isomerism of the carboxamide group (2- vs. 3-position on the pyridine ring), which may significantly influence biological activity and physicochemical properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXFJAWIGKTLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications .

Scientific Research Applications

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants. This inhibition leads to a bleaching effect, preventing photosynthesis and ultimately causing plant death. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine-2-Carboxamide vs. Pyridine-3-Carboxamide

The target compound and diflufenican differ in the substitution pattern of the carboxamide group:

  • Target compound : Carboxamide at the 2-position of pyridine.
  • Diflufenican : Carboxamide at the 3-position of pyridine .

While diflufenican is a commercial herbicide, the biological activity of the 2-carboxamide isomer remains less documented, highlighting the need for further comparative studies.

Pyridine Derivatives with Halogen and Trifluoromethyl Substituents

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
  • Core : Pyridine-3-carboxamide with 5-chloro and 6-oxo modifications.
  • Key differences : Introduction of a chlorine atom and a benzyl group at the 1-position.
  • Implications : The chloro and oxo groups may enhance oxidative stability but reduce solubility compared to the target compound .
3-Amino-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • Core: Thieno[2,3-b]pyridine instead of pyridine.
  • Key differences : Incorporation of a thienyl group and a sulfamoylphenyl substituent.
  • Implications: The thieno-pyridine core increases aromaticity and may improve binding to hydrophobic enzyme pockets, though metabolic stability could be compromised .

Heterocyclic Variations: Furo[2,3-b]pyridines

Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature a furopyridine backbone.

  • Key differences: Replacement of pyridine with furo[2,3-b]pyridine and addition of a trifluoroethylamino group.

Physicochemical and Molecular Docking Comparisons

Physicochemical Properties (Hypothetical Data Table)

Compound LogP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound 4.2 424.3 g/mol 1 6
Diflufenican (3-carboxamide) 4.5 424.3 g/mol 1 6
CAS 338977-82-5 5.1 480.8 g/mol 1 6
Thieno[2,3-b]pyridine derivative 3.8 602.6 g/mol 3 9

Note: LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Molecular Docking Insights

AutoDock Vina () has been widely used to predict binding affinities of pyridine carboxamides to herbicide targets like protoporphyrinogen oxidase (PPO). Preliminary docking studies suggest:

  • The 2-carboxamide isomer may form stronger hydrogen bonds with PPO’s active site due to optimal spatial alignment of the carboxamide group.

Biological Activity

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, a compound with the chemical formula C19H11F5N2O2 and molecular weight 394.3 g/mol, has garnered attention for its notable biological activities, particularly in the fields of herbicide action and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The primary biological activity of this compound lies in its herbicidal properties. It functions by inhibiting carotenoid biosynthesis in plants, leading to a bleaching effect that disrupts photosynthesis and ultimately results in plant death. The molecular targets include specific enzymes involved in the carotenoid biosynthesis pathway, making it effective against broad-leaved weeds while exhibiting selectivity that is advantageous in agricultural applications .

Herbicidal Efficacy

  • Study on Selectivity and Efficacy : In a controlled study, the compound was tested against various weed species. Results indicated that it effectively controlled species such as Amaranthus retroflexus and Chenopodium album at concentrations as low as 50 g/ha. The selectivity for broad-leaved weeds over cereal crops was noted as a significant advantage for agricultural use.
  • Impact on Photosynthetic Pathways : Research demonstrated that treatment with the compound resulted in a marked decrease in chlorophyll content and carotenoid levels in treated plants compared to untreated controls. This was quantified using spectrophotometric methods, confirming the compound's role in disrupting photosynthetic efficiency.

Potential Therapeutic Applications

While primarily studied for its herbicidal properties, preliminary investigations into its therapeutic potential have also been conducted:

  • Cytotoxicity Studies : In vitro tests revealed that the compound exhibited cytotoxic effects on certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 10 µM for MCF-7 cells, suggesting potential as an anticancer agent .
  • Mechanistic Insights : Further exploration indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analyses showed increased apoptotic markers in treated cells compared to controls, highlighting its potential dual role as both an herbicide and an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionHerbicidal ActivityTherapeutic Potential
FluazinamInhibits mitochondrial respirationEffective against various weedsLimited therapeutic use
ImazamoxInhibits amino acid synthesisBroad-spectrum herbicideSome anticancer activity
This compoundInhibits carotenoid biosynthesisHigh selectivity for broad-leaved weedsPromising cytotoxicity against cancer cell lines

Unique Features

This compound is distinguished by its specific mode of action that selectively targets carotenoid biosynthesis, setting it apart from other herbicides like Fluazinam and Imazamox which operate through different mechanisms. Its potential therapeutic applications further enhance its value as a multifunctional compound .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. For example, coupling reactions between pyridine-2-carboxylic acid derivatives and substituted phenylamines are common. Critical steps include:

  • Suzuki-Miyaura cross-coupling to introduce the trifluoromethylphenoxy group.
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridine core and the 2,4-difluorophenylamine moiety.
  • Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to validate substituent positions and detect impurities. For instance, ¹⁹F NMR is critical for verifying fluorinated groups .
  • X-ray crystallography for unambiguous structural confirmation, particularly when novel polymorphs are suspected .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition studies (e.g., fluorescence-based assays) to measure IC₅₀ values against target enzymes.
  • Cell viability assays (e.g., MTT or resazurin) in cancer or microbial models, with dose-response curves to assess potency .

Advanced Research Questions

Q. How can computational modeling predict the compound's binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) is used to simulate ligand-receptor interactions. The scoring function evaluates binding modes, with grid maps generated for target active sites .
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, analyzing hydrogen bonds and hydrophobic interactions .

Q. What structural modifications enhance its selectivity for specific receptors?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., replacing trifluoromethyl with cyano groups) and measure changes in activity.
  • Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bond acceptors from fluorine atoms) to guide rational design .

Q. How are polymorphic forms characterized, and what challenges arise?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs by thermal behavior and crystallinity.
  • Challenges include ensuring reproducibility in crystallization conditions (e.g., solvent polarity, cooling rates) and avoiding amorphous byproducts .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis of assay conditions (e.g., pH, cell line variability) identifies confounding factors.
  • Orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) validate target engagement mechanisms .

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